molecular formula C15H13NOS B1611090 6-Methoxy-2-(p-tolyl)benzo[d]thiazole CAS No. 101078-51-7

6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Cat. No. B1611090
CAS RN: 101078-51-7
M. Wt: 255.3 g/mol
InChI Key: HYPBHVPYFUNVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-(p-tolyl)benzo[d]thiazole, commonly referred to as 6M2PT, is an organic compound belonging to the class of thiazoles. It is a colorless, crystalline solid that has a melting point of 115°C. 6M2PT has a variety of uses in scientific research, as it can be used as a reagent in organic synthesis or as a ligand in coordination chemistry. 6M2PT is also known to have a variety of biochemical and physiological effects, which have been studied in recent years.

Scientific Research Applications

Material Science: Advanced Functional Materials

6-Methoxy-2-(p-tolyl)benzo[d]thiazole: has potential applications in the development of advanced functional materials. Its molecular structure suggests that it could be used in the synthesis of organic semiconductors, which are crucial for creating flexible electronic devices . The compound’s aromatic system and heterocyclic core may contribute to charge transport properties desirable in materials like OLEDs (Organic Light-Emitting Diodes) and organic photovoltaic cells.

Life Sciences: Enzyme Inhibition Studies

In life sciences, this compound could play a role in enzyme inhibition studies. Benzothiazole derivatives have been shown to bind to active sites of enzymes like urease, which is significant in medical research for conditions such as gastric ulcers caused by Helicobacter pylori . The methoxy and tolyl groups could potentially enhance the binding affinity to target enzymes, making it a valuable tool for biochemical research.

Chemical Synthesis: Catalyst Development

The structure of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole indicates its utility in chemical synthesis, particularly in the development of catalysts for organic reactions. Its stable benzothiazole core could be functionalized further to create catalysts that facilitate various chemical transformations, including coupling reactions that are foundational in pharmaceutical synthesis .

Chromatography: Analytical Standards

This compound could be used as an analytical standard in chromatography. Its distinct chemical signature allows it to serve as a reference point for identifying and quantifying similar compounds in complex mixtures, which is essential in pharmaceutical quality control and environmental analysis .

Analytical Research: Spectroscopy

In analytical research, 6-Methoxy-2-(p-tolyl)benzo[d]thiazole can be used in spectroscopic studies due to its unique absorbance and emission properties. It could be a candidate for developing new spectroscopic probes that help in the detection and study of biological molecules .

Medicinal Chemistry: Drug Design

Lastly, in medicinal chemistry, the compound’s structure is conducive to drug design. Its benzothiazole moiety is a common feature in many pharmacologically active molecules, suggesting that it could be a precursor in the synthesis of new therapeutic agents, especially in the realm of neurodegenerative diseases and cancer .

properties

IUPAC Name

6-methoxy-2-(4-methylphenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-10-3-5-11(6-4-10)15-16-13-8-7-12(17-2)9-14(13)18-15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPBHVPYFUNVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544714
Record name 6-Methoxy-2-(4-methylphenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101078-51-7
Record name 6-Methoxy-2-(4-methylphenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2-(p-tolyl)benzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2-(p-tolyl)benzo[d]thiazole
Reactant of Route 3
Reactant of Route 3
6-Methoxy-2-(p-tolyl)benzo[d]thiazole
Reactant of Route 4
Reactant of Route 4
6-Methoxy-2-(p-tolyl)benzo[d]thiazole
Reactant of Route 5
Reactant of Route 5
6-Methoxy-2-(p-tolyl)benzo[d]thiazole
Reactant of Route 6
Reactant of Route 6
6-Methoxy-2-(p-tolyl)benzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.